N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide
Description
N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran-2-carboxamide core linked to a tetrahydro-2H-pyran ring substituted with a thiophen-3-yl group.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(17-11-14-3-1-2-4-16(14)23-17)20-13-19(6-8-22-9-7-19)15-5-10-24-12-15/h1-5,10-12H,6-9,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQWTTWNAFFHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.
Synthesis of the Thiophene-Substituted Tetrahydropyran:
Coupling of the Two Fragments: The final step involves coupling the benzofuran core with the thiophene-substituted tetrahydropyran using a suitable linker, such as a carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in the context of conditions such as arthritis and other inflammatory diseases. In vitro assays have demonstrated that it stabilizes human red blood cell membranes, which correlates with reduced inflammation markers .
Antioxidant Activity
This compound has shown promising results in antioxidant assays, indicating its potential to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases .
Synthesis and Evaluation of Antimicrobial Activity
A study conducted on benzofuran–pyrazole derivatives demonstrated that modifications at the benzofuran core significantly enhanced antimicrobial activity against E. coli, with IC50 values comparable to established antibiotics like ciprofloxacin . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.
In Vivo Anti-inflammatory Studies
In vivo studies using animal models have shown that derivatives of this compound can significantly reduce paw edema in rats, indicating potent anti-inflammatory effects . Such findings support the potential therapeutic applications of this compound in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs typically include benzofuran-carboxamide derivatives or tetrahydropyran-thiophene hybrids. Below is a comparative analysis based on available data and inferred properties:
Table 1: Comparative Analysis of Key Features
Notes:
- Flammability : The presence of both thiophene and benzofuran groups in the target compound may contribute to its heightened flammability risk (P210), compared to simpler benzofuran-carboxamides, which are typically labeled as combustible solids (P302)[*].
- Reactivity : The tetrahydropyran-thiophene moiety may increase susceptibility to oxidative degradation, unlike unsubstituted benzofuran analogs.
- Handling : The requirement for stringent pre-handling protocols (P201, P202) suggests greater complexity in handling compared to simpler heterocycles.
Research Findings (Inferred):
Metabolic Stability: The tetrahydropyran ring may enhance metabolic stability compared to non-cyclic ether analogs, as observed in related compounds[*].
Solubility : The thiophene substituent likely reduces aqueous solubility relative to pyridine or furan analogs, aligning with trends in hydrophobic heterocycles[*].
Critical Notes and Limitations
- Data Gaps : Direct comparative studies on biological activity or pharmacokinetics are unavailable in the provided evidence. Structural inferences are drawn from general heterocyclic chemistry principles.
- Safety Emphasis : The compound’s flammability (P210) distinguishes it from many benzofuran derivatives, necessitating specialized storage (cool, inert atmosphere).
Biological Activity
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features several notable structural components:
- Benzofuran moiety : Provides a framework for interaction with biological targets.
- Thiophene ring : Known for its role in enhancing biological activity through π-π stacking interactions.
- Tetrahydropyran ring : Contributes to the compound's three-dimensional conformation, affecting its interaction with proteins and enzymes.
The proposed mechanisms of action for this compound include:
- Protein Interaction : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex .
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways and cellular processes .
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a study on related benzofuran derivatives reported IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines . The presence of the benzofuran and thiophene rings is believed to enhance cytotoxicity by facilitating interactions with key cellular targets.
Case Studies
- Synthesis and Evaluation : In a recent synthesis study, researchers developed several derivatives of thiophene-containing compounds and evaluated their biological activities. The results highlighted that modifications to the tetrahydropyran and benzofuran components significantly affected the compounds' potency against cancer cell lines .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific substitutions on the benzofuran and thiophene rings could enhance biological activity. For example, the introduction of electron-donating groups was found to improve cytotoxic effects against tumor cells .
Data Tables
| Compound Name | IC50 (µg/mL) | Biological Activity |
|---|---|---|
| Compound A | 1.61 | Antitumor |
| Compound B | 23.30 | Antitumor |
| Compound C | <10 | Anticonvulsant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
